N*1*-Cyclopropyl-N*1*-(2,4-dichloro-benzyl)-ethane-1,2-diamine
CAS No.:
Cat. No.: VC13454411
Molecular Formula: C12H16Cl2N2
Molecular Weight: 259.17 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H16Cl2N2 |
|---|---|
| Molecular Weight | 259.17 g/mol |
| IUPAC Name | N'-cyclopropyl-N'-[(2,4-dichlorophenyl)methyl]ethane-1,2-diamine |
| Standard InChI | InChI=1S/C12H16Cl2N2/c13-10-2-1-9(12(14)7-10)8-16(6-5-15)11-3-4-11/h1-2,7,11H,3-6,8,15H2 |
| Standard InChI Key | CPWYJLOZVVWTCM-UHFFFAOYSA-N |
| SMILES | C1CC1N(CCN)CC2=C(C=C(C=C2)Cl)Cl |
| Canonical SMILES | C1CC1N(CCN)CC2=C(C=C(C=C2)Cl)Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a central ethane-1,2-diamine backbone, where one nitrogen atom is substituted with a cyclopropyl group, and the other is bonded to a 2,4-dichlorobenzyl group. Key structural attributes include:
The dichlorobenzyl group introduces steric bulk and electronic effects, while the cyclopropyl ring contributes conformational rigidity.
Physicochemical Data
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 259.17 g/mol | |
| XLogP3 (Lipophilicity) | 2.6 | |
| Hydrogen Bond Donors | 1 | |
| Hydrogen Bond Acceptors | 2 |
The compound’s moderate lipophilicity () suggests balanced solubility in organic and aqueous media, making it suitable for diverse synthetic applications .
Synthesis and Preparation
Synthetic Routes
The synthesis typically involves nucleophilic substitution reactions between cyclopropylamine and 2,4-dichlorobenzyl chloride derivatives. A generalized approach includes:
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Alkylation: Reacting ethane-1,2-diamine with 2,4-dichlorobenzyl chloride in the presence of a base (e.g., ) to form -(2,4-dichlorobenzyl)ethane-1,2-diamine.
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Cyclopropane Introduction: Subsequent reaction with cyclopropylamine under reflux conditions yields the final product.
Representative Reaction:
Optimization Strategies
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Solvent Systems: Polar aprotic solvents (e.g., DMF) enhance reaction rates.
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Temperature Control: Reactions are conducted at 60–80°C to avoid side product formation.
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Purification: Column chromatography or recrystallization from ethanol/water mixtures ensures high purity.
Chemical Reactivity and Functionalization
Key Reactions
The compound’s reactivity is influenced by its amine groups and aromatic chlorine atoms:
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Nucleophilic Substitution: Chlorine atoms on the benzyl ring undergo substitution with nucleophiles (e.g., amines, thiols).
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Oxidation: Amine groups can be oxidized to nitroso or nitro derivatives using or .
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Reduction: Catalytic hydrogenation reduces the cyclopropane ring, altering steric properties.
Stability Considerations
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Thermal Stability: Decomposes above 200°C, releasing HCl.
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Light Sensitivity: Prolonged UV exposure degrades the dichlorobenzyl moiety, necessitating storage in amber glass.
Biological Activity and Mechanism of Action
Mechanistic Insights
The compound likely interacts with biological targets via:
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Hydrogen Bonding: Amine protons form bonds with enzyme residues.
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Hydrophobic Interactions: The dichlorobenzyl group binds to hydrophobic protein pockets.
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Steric Effects: The cyclopropyl group restricts conformational flexibility, enhancing target specificity.
Applications in Research and Industry
Medicinal Chemistry
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Lead Compound: Serves as a scaffold for developing kinase inhibitors.
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Prodrug Design: Amine groups facilitate conjugation with bioactive moieties.
Materials Science
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Coordination Polymers: Acts as a ligand for transition metals (e.g., Cu²⁺, Fe³⁺).
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Surface Functionalization: Modifies nanomaterials for catalytic applications.
Comparison with Structural Analogs
The 2,4-dichloro substitution pattern in the target compound optimizes electronic effects for receptor binding compared to analogs .
| Supplier | Purity | Packaging | Price (USD) |
|---|---|---|---|
| VulcanChem | 98% | 1 g, 5 g | $250–$1,200 |
| Amber MolTech LLC | 95% | 10 mg–1 g | $300–$1,500 |
Prices vary based on scale and purity .
Future Research Directions
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Structure-Activity Relationships: Systematic modifications to optimize bioactivity.
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In Vivo Studies: Evaluate pharmacokinetics and toxicity profiles.
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Industrial Scaling: Develop cost-effective synthesis protocols.
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